G6Pase Inhibitory Potency: Thielavin G vs. Thielavin B (Head-to-Head from Same Study)
In the primary comparative study, thielavin G exhibited the strongest G6Pase inhibition among all 13 thielavins (A, B, F–P) tested [1]. Its IC50 of 0.33 μM represented a 16.7-fold improvement over thielavin B (IC50 = 5.5 μM), which was the initial screening hit and the compound used as the internal benchmark [1]. The structure-activity relationship analysis confirmed that the three benzoic acid-unit architecture with specific carboxylic acid functionality is essential for high potency, and thielavin G optimally satisfies these requirements within the series [1].
| Evidence Dimension | G6Pase IC50 (rat hepatic microsomes) |
|---|---|
| Target Compound Data | 0.33 μM (Thielavin G) |
| Comparator Or Baseline | 5.5 μM (Thielavin B) |
| Quantified Difference | 16.7-fold more potent than thielavin B |
| Conditions | Rat hepatic microsomal G6Pase assay; detailed methodology in Sakemi et al. 2002 |
Why This Matters
For programs requiring maximal G6Pase inhibition at the lowest compound concentration, thielavin G provides a 16.7-fold potency advantage over the commonly used thielavin B reference, directly reducing the amount of material required per assay and improving signal-to-noise in cellular glucose output studies.
- [1] Sakemi S, Hirai H, Ichiba T, Inagaki T, Kato Y, Kojima N, Nishida H, Parker JC, Saito T, Tonai-Kachi H, Vanvolkenburg MA, Yoshikawa N, Kojima Y. Thielavins as glucose-6-phosphatase (G6Pase) inhibitors: producing strain, fermentation, isolation, structural elucidation and biological activities. J Antibiot (Tokyo). 2002 Nov;55(11):941-51. doi: 10.7164/antibiotics.55.941. PMID: 12546415. View Source
